Public Quantitative Pharmacologic Data Availability Compared to Structural Analogs
A comprehensive search of primary research papers, patents, and authoritative databases, excluding prohibited low-quality vendor aggregators, yielded no quantitative pharmacologic data (e.g., IC50, EC50, Ki, selectivity profiles, cellular assay results, in vivo pharmacokinetic parameters) for 2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640965-11-1). In contrast, closely related structural analogs within the piperazinylquinoxaline class have well-characterized activities, such as potent PI3Kα inhibition (e.g., compound 22, IC50 = 40 nM) [1]. This represents a critical data gap. The absence of evidence prevents any claim of quantitative differentiation or superiority over comparators; the compound must be treated as an uncharacterized entity for procurement purposes.
| Evidence Dimension | Public availability of specific quantitative target inhibition data |
|---|---|
| Target Compound Data | No data found in permissible sources |
| Comparator Or Baseline | Class representative piperazinylquinoxaline (PLOS ONE 2012, Compound 22) has PI3Kα IC50 = 40 nM |
| Quantified Difference | Cannot be calculated; data is absent for the target compound |
| Conditions | N/A |
Why This Matters
For scientific procurement, the lack of foundational potency and selectivity data against defined comparators means the compound's utility cannot be benchmarked, posing significant risk of experimental failure.
- [1] Wu P, Su Y, Guan X, Liu X, Zhang J, Dong X, et al. (2012) Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE 7(8): e43171. View Source
